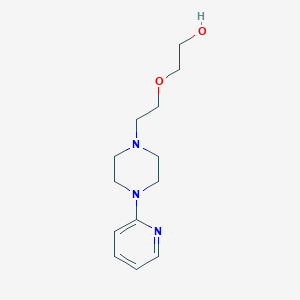
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . This compound features a piperazine ring substituted with a pyridine group and an ethoxyethanol chain, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethylene oxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent product quality and to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound lacks the pyridine group, making it less versatile in certain applications.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has an additional amino group, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the pyridine and piperazine moieties in 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H21N3O2 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C13H21N3O2/c17-10-12-18-11-9-15-5-7-16(8-6-15)13-3-1-2-4-14-13/h1-4,17H,5-12H2 |
Clé InChI |
GGICOFBWFASVNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCCO)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















